2-Chloro-4-methylbenzamide

Description

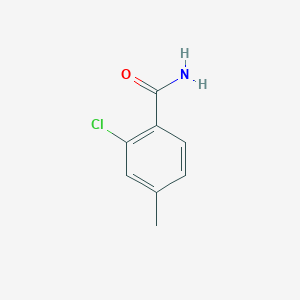

2-Chloro-4-methylbenzamide (C₈H₇ClNO) is a benzamide derivative featuring a chlorine atom at the 2-position and a methyl group at the 4-position of the benzene ring. This compound is of significant interest in organic synthesis, pharmaceuticals, and agrochemicals due to its unique substitution pattern, which influences reactivity, solubility, and biological activity.

Properties

CAS No. |

64597-37-1 |

|---|---|

Molecular Formula |

C8H8ClNO |

Molecular Weight |

169.61 g/mol |

IUPAC Name |

2-chloro-4-methylbenzamide |

InChI |

InChI=1S/C8H8ClNO/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11) |

InChI Key |

KOUXXDBSJABGLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylbenzamide typically involves the chlorination of 4-methylbenzamide. One common method is the electrophilic aromatic substitution reaction, where 4-methylbenzamide is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction proceeds as follows: [ \text{C}_8\text{H}_9\text{NO} + \text{Cl}_2 \rightarrow \text{C}_8\text{H}_8\text{ClNO} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2R).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles such as OH- or NH2R in polar solvents.

Major Products Formed

Oxidation: 2-Chloro-4-methylbenzoic acid.

Reduction: 2-Chloro-4-methylbenzylamine.

Substitution: 2-Hydroxy-4-methylbenzamide or 2-Amino-4-methylbenzamide.

Scientific Research Applications

2-Chloro-4-methylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylbenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The chlorine and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 2-Chloro-4-methylbenzamide, differing in substituents or functional groups:

Table 1: Key Properties of this compound and Analogues

Key Differences and Research Findings

Reactivity and Stability :

- The presence of a methyl group in this compound enhances steric hindrance compared to 4-Chloro-ortho-toluidine, reducing nucleophilic substitution reactivity. The latter’s primary amine group (NH₂) makes it more reactive but also more toxic .

- Sulfonyl and methoxy substituents in analogues (e.g., and ) increase polarity, improving solubility in polar solvents and enabling fluorescence applications .

Methoxy-substituted benzamides () exhibit strong fluorescence intensity, making them suitable for optical sensors . Sulfonyl-containing derivatives () demonstrate rigid planar structures via X-ray studies, suggesting utility in crystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.